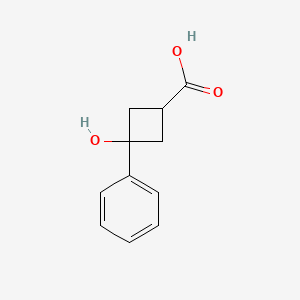

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXBGIOIYHQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856099 | |

| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-26-4 | |

| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthesis pathway for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two primary stages: the formation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a nucleophilic addition of a phenyl group via a Grignard reaction. This document furnishes researchers, scientists, and drug development professionals with detailed experimental insights, mechanistic considerations, and a discussion of the stereochemical outcomes. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in a wide array of bioactive natural products and pharmaceuticals.[1] Their inherent ring strain imparts unique conformational properties that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility compared to their more planar aromatic counterparts. The specific molecule, this compound, incorporates a rigid cyclobutane scaffold, a tertiary alcohol, and a carboxylic acid functionality. This combination of features makes it an attractive scaffold for library synthesis in drug discovery programs, offering three-dimensional diversity and multiple points for further chemical modification. The carboxylic acid moiety, in particular, is a key functional group in the pharmacophores of approximately 25% of all commercialized pharmaceuticals, often serving as a crucial hydrogen bond donor and acceptor.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to a Grignard reaction as the key bond-forming step. The tertiary alcohol can be readily formed by the addition of a phenyl nucleophile to a ketone. This leads to the identification of 3-oxocyclobutanecarboxylic acid as the pivotal precursor.

Caption: Retrosynthetic analysis of the target molecule.

This guide will therefore first detail robust methods for the synthesis of 3-oxocyclobutanecarboxylic acid, followed by a detailed protocol and mechanistic discussion of its conversion to the final product.

Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first stage. Several methods have been reported, with a common and scalable approach starting from readily available materials like acetone, bromine, and malononitrile.[2] This multi-step process is reliable and yields a high-purity product.

Pathway Overview: From Acetone to the Cyclobutane Core

A patented three-step reaction sequence provides a clear route to 3-oxocyclobutanecarboxylic acid.[1] The process begins with the bromination of acetone, followed by a cyclization reaction with malononitrile, and finally, hydrolysis and decarboxylation to yield the desired keto-acid.

Caption: Overall workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol for 3-Oxocyclobutanecarboxylic Acid

The following protocol is a synthesis of information from established patent literature, providing a robust method for laboratory-scale preparation.[1]

Step 1: Synthesis of 1,3-Dibromoacetone

-

In a well-ventilated fume hood, charge a reaction vessel with ethanol as the solvent.

-

Add acetone and bromine in a molar ratio of 1:1.5 to 1:2.5.

-

Allow the reaction to proceed at room temperature for 10-16 hours.

-

After the reaction is complete, remove the ethanol, excess acetone, and the generated hydrogen bromide by distillation to obtain 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone

-

This step involves a cyclization reaction between 1,3-dibromoacetone and malononitrile.

-

The reaction is typically carried out in a suitable solvent such as DMF, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and an activating agent like sodium iodide.

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

-

Suspend 3,3-dicyanocyclobutanone (e.g., 0.5 mol) in 6M aqueous hydrochloric acid (e.g., 420 mL).[1]

-

Heat the mixture to reflux (approximately 70-90°C) for 16-24 hours.[1]

-

Upon completion of the reaction, evaporate the mixture to dryness.

-

Add toluene (e.g., 500 mL) to the residue and wash with water (e.g., 100 mL).[1]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallization from a solvent system such as methyl tertiary butyl ether can be performed to obtain the pure product with a yield of up to 92%.[1]

Table 1: Summary of Reagents and Conditions for 3-Oxocyclobutanecarboxylic Acid Synthesis

| Step | Key Reagents | Solvent | Catalyst/Activator | Temperature | Duration | Typical Yield |

| 1 | Acetone, Bromine | Ethanol | None | Room Temp. | 10-16 h | - |

| 2 | 1,3-Dibromoacetone, Malononitrile | DMF | TBAB, NaI | - | - | - |

| 3 | 3,3-Dicyanocyclobutanone, HCl | Water | None | 70-90°C | 16-24 h | ~90-92%[1] |

Core Synthesis: Grignard Reaction for Phenyl Group Installation

The central transformation in this synthesis is the nucleophilic addition of a phenyl group to the ketone functionality of 3-oxocyclobutanecarboxylic acid. A phenyl Grignard reagent, such as phenylmagnesium bromide, is the ideal choice for this purpose. A similar transformation using a methyl Grignard reagent to produce cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has been reported, providing strong validation for this approach.[3]

Mechanistic Insights and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon of the cyclobutanone ring. This attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

A critical consideration in this step is the presence of the acidic carboxylic acid proton. Grignard reagents are highly basic and will be quenched by this proton. Therefore, it is necessary to either protect the carboxylic acid group (e.g., as an ester) prior to the Grignard reaction or to use at least two equivalents of the Grignard reagent: one to deprotonate the carboxylic acid and the second to react with the ketone. The latter approach is often more step-economical.

The nucleophilic attack on the planar carbonyl group can occur from either face of the cyclobutane ring. This leads to the formation of a new stereocenter at the C3 position. The reaction will likely produce a mixture of diastereomers: cis- and trans-3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, where the stereochemical relationship is defined by the relative orientation of the hydroxyl and carboxyl groups. The ratio of these diastereomers will be influenced by the steric hindrance presented by the cyclobutane ring and the substituents. Without a chiral directing group, a racemic mixture of these diastereomers is expected.

Caption: Proposed Grignard reaction pathway leading to diastereomeric products.

Detailed Experimental Protocol

The following is a generalized protocol for the Grignard reaction, which should be optimized for specific laboratory conditions. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Step 1: Preparation of Phenylmagnesium Bromide (if not commercially available)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the addition is complete, reflux the mixture gently for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Oxocyclobutanecarboxylic Acid

-

Cool the prepared phenylmagnesium bromide solution in an ice bath.

-

In a separate, dry flask, dissolve 3-oxocyclobutanecarboxylic acid in anhydrous THF.

-

Slowly add the solution of the keto-acid to the Grignard reagent. An exothermic reaction and gas evolution (from the deprotonation of the carboxylic acid) will be observed. At least two equivalents of the Grignard reagent should be used.

-

After the addition is complete, allow the reaction mixture to stir and warm to room temperature.

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography or recrystallization to isolate the individual isomers.

Characterization of the Final Product

The final product, this compound (CAS: 23761-26-4), should be thoroughly characterized to confirm its structure and purity.[4] Spectroscopic data for this compound can be obtained from commercial suppliers or through standard analytical techniques.[2]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Signal Characteristics |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.5 ppm. |

| Cyclobutane Protons | Complex multiplets in the aliphatic region (δ 2.0-3.5 ppm). | |

| Carboxylic Acid Proton | A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable. | |

| Hydroxyl Proton | A broad singlet, which is D₂O exchangeable. | |

| IR | O-H (Carboxylic Acid) | Very broad absorption band from 3300-2500 cm⁻¹. |

| C=O (Carboxylic Acid) | Strong, sharp absorption band around 1700-1725 cm⁻¹. | |

| O-H (Alcohol) | Broad absorption band around 3200-3600 cm⁻¹. | |

| C-H (Aromatic) | Absorptions typically above 3000 cm⁻¹. | |

| Mass Spec. | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (192.21 g/mol ). |

| Fragmentation | Loss of H₂O (M-18), loss of COOH (M-45), and fragments corresponding to the phenyl group. |

Conclusion

This guide has outlined a logical and experimentally sound pathway for the synthesis of this compound. The strategy relies on the robust preparation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a well-established Grignard reaction to install the phenyl group and generate the tertiary alcohol. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery. Careful attention to anhydrous conditions during the Grignard reaction and consideration of the diastereomeric outcome are critical for the successful execution of this synthesis.

References

Spectroscopic data for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Introduction

This compound (CAS: 23761-26-4) is a bifunctional molecule incorporating a strained cyclobutane ring, a tertiary alcohol, a phenyl group, and a carboxylic acid.[1][2] This unique combination of structural features makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart specific conformational constraints. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural verification in synthetic applications.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not widely published, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles based on established principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for acquiring and validating this data, ensuring scientific rigor and trustworthiness for researchers in drug development and chemical synthesis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will be required for unambiguous assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, cyclobutane, and acidic protons. The exact chemical shifts can be influenced by the solvent due to hydrogen bonding capabilities.[3] The analysis assumes a deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12 ppm. This signal's broadness is due to hydrogen exchange and its characteristic downfield shift is a reliable indicator of a carboxylic acid.[3]

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, approximately between 7.2 and 7.5 ppm. Due to substitution, they will likely present as a complex multiplet.

-

Cyclobutane Protons (-CH- and -CH₂-): The puckered nature of the cyclobutane ring makes the methylene protons (at C2 and C4) diastereotopic, meaning they are chemically non-equivalent.[4] This leads to more complex splitting patterns.

-

H1 (Methine): The proton at the C1 position, alpha to the carboxylic acid, is expected to be a multiplet around 3.0-3.5 ppm.

-

H2/H4 (Methylene): The four protons on the C2 and C4 positions will likely appear as complex multiplets in the range of 2.0-3.0 ppm. Their non-equivalence will result in geminal and vicinal coupling.

-

-

Hydroxyl Proton (-OH): A singlet, often broad, corresponding to the tertiary alcohol proton. Its chemical shift is highly variable and dependent on concentration and solvent, but can be expected in the 4-6 ppm range in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~12.0 | Broad Singlet | 1H |

| Phenyl H | 7.2 - 7.5 | Multiplet | 5H |

| -OH | 4.0 - 6.0 | Broad Singlet | 1H |

| H1 (CH) | 3.0 - 3.5 | Multiplet | 1H |

| H2, H4 (CH₂) | 2.0 - 3.0 | Multiplets | 4H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Based on the molecule's structure, 8 distinct signals are predicted (5 for the phenyl ring, and 4 for the cyclobutane core and carboxyl group).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Carboxyl) | 170 - 180 | Typical range for a carboxylic acid carbonyl carbon.[5] |

| C -ipso (Phenyl) | 140 - 150 | Quaternary aromatic carbon attached to the cyclobutane ring. |

| C -ortho/meta/para | 125 - 130 | Aromatic carbons of the phenyl ring.[5] |

| C 3-OH (Quaternary) | 70 - 80 | sp³ carbon bearing the hydroxyl and phenyl groups. |

| C 1-COOH | 40 - 50 | sp³ methine carbon attached to the carboxyl group. |

| C 2, C 4 (Methylene) | 30 - 40 | sp³ methylene carbons of the cyclobutane ring.[6] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of exchangeable protons (-OH, -COOH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup & 1D Spectra Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[3]

-

-

2D Spectra Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish ¹H-¹H coupling networks, which is essential for assigning the protons on the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This is crucial for assigning the carbons of the cyclobutane ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): If needed, an HMBC experiment can be run to identify longer-range (2-3 bond) ¹H-¹³C correlations, which can confirm assignments of quaternary carbons.

-

Visualization of NMR Workflow and Correlations

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic moieties.

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[8]

-

O-H Stretch (Alcohol): A moderately broad peak around 3200-3500 cm⁻¹, which will likely be superimposed on the broad carboxylic acid O-H stretch.

-

C-H Stretch (Aromatic & Alkyl): Absorptions just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (phenyl group), while those just below 3000 cm⁻¹ are due to sp³ C-H bonds (cyclobutane ring).[9]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is predicted in the range of 1700-1725 cm⁻¹.[8] Its position confirms the presence of a saturated carboxylic acid.

-

C=C Stretch (Aromatic): One or more medium to weak peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ range is expected for the C-O bond of the carboxylic acid and another in the 1050-1150 cm⁻¹ range for the alcohol C-O bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Alcohol | O-H Stretch | 3200 - 3500 | Medium, Broad |

| Phenyl Ring | sp² C-H Stretch | 3000 - 3100 | Medium |

| Cyclobutane Ring | sp³ C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Alcohol | C-O Stretch | 1050 - 1150 | Medium |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique for small, volatile molecules.[10] It is a "hard" ionization method, often leading to extensive fragmentation, which can be highly informative for structural analysis.[11]

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₂O₃ is 192.21 g/mol . A molecular ion peak at m/z = 192 is expected, although it may be weak or absent due to the molecule's propensity to fragment.[12]

-

Key Fragmentation Pathways:

-

Loss of Water (M-18): A peak at m/z = 174, resulting from the dehydration of the tertiary alcohol.

-

Loss of Formic Acid (M-46): A potential rearrangement and loss of HCOOH could lead to a peak at m/z = 146.

-

Loss of Carboxyl Radical (M-45): Cleavage of the C1-COOH bond would result in a fragment at m/z = 147.

-

Loss of Phenyl Radical (M-77): Cleavage of the C3-Phenyl bond would yield a fragment at m/z = 115.

-

Base Peak: A common fragmentation for tertiary benzylic alcohols is the formation of a stable oxonium ion. Cleavage of the C2-C3 and C3-C4 bonds could lead to a C₇H₇O⁺ fragment (m/z = 107) or a related stable carbocation. The phenyl-substituted carbocation (C₇H₇⁺, tropylium ion) at m/z = 91 is also a very common and often intense peak.

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment | Identity |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 174 | [M - H₂O]⁺• | Loss of water |

| 147 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 115 | [M - •C₆H₅]⁺ | Loss of phenyl radical |

| 107 | [C₇H₇O]⁺ | Phenyl-hydroxyl-methyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.[13]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass range appropriate for the compound, for example, from m/z = 40 to 300.

-

-

Data Interpretation:

-

Identify the molecular ion peak, if present.

-

Analyze the fragmentation pattern and relate the observed fragment ions to the structure of the parent molecule.

-

Visualization of Analytical Strategy

Caption: A comprehensive strategy for spectroscopic structural confirmation.

References

- 1. This compound | 23761-26-4 [sigmaaldrich.com]

- 2. 23761-26-4|3-Hydroxy-3-phenylcyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. omicsonline.org [omicsonline.org]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. compoundchem.com [compoundchem.com]

- 8. echemi.com [echemi.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Physical Characteristics of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a notable organic compound featuring a cyclobutane ring substituted with hydroxyl, phenyl, and carboxylic acid functional groups. Its rigid four-membered ring structure makes it a valuable building block in medicinal chemistry and materials science. A critical aspect of this molecule is its stereochemistry; the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the cyclobutane ring gives rise to cis and trans diastereomers. These isomers exhibit distinct physical properties that significantly influence their reactivity, biological activity, and material characteristics. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, with a focus on the experimental methodologies used for their determination.

Molecular Structure and Stereoisomerism

The foundational attributes of this compound are its molecular formula, C₁₁H₁₂O₃, and a molecular weight of 192.21 g/mol .[1][2] The defining feature of this molecule is the existence of two diastereomers:

-

cis-isomer: The hydroxyl and carboxyl groups are on the same face of the cyclobutane ring.

-

trans-isomer: The hydroxyl and carboxyl groups are on opposite faces of the ring.

This stereochemical difference is fundamental to understanding the compound's physical behavior, as it directly impacts intermolecular forces, such as hydrogen bonding and crystal lattice packing.

Caption: Relationship between stereoisomers and their physical properties.

Core Physicochemical Properties

The physical properties of this compound are summarized below. It is important to note that specific values, particularly melting points, can vary between the cis and trans isomers.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Physical Form | White to off-white solid | [2][3] |

| Melting Point | Varies by isomer; a key differentiating property. Pure compounds exhibit a sharp melting range (e.g., 0.5-1.0°C), while impurities lead to a depressed and broader range. | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) due to the presence of polar hydroxyl and carboxylic acid groups.[4][5] Limited solubility in water and poor solubility in nonpolar solvents like hexane. Solubility in aqueous base (e.g., 5% NaOH) is expected due to the acidic nature of the carboxylic acid.[6][7] | [4][5][6][7] |

| pKa | The acidity is primarily determined by the carboxylic acid group. The predicted pKa for a similar structure, 3-hydroxycyclobutane-1-carboxylic acid, is approximately 4.54.[8] The phenyl group may slightly influence this value. | [8] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment.[2][9] | [2][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[10]

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected between 3300-2500 cm⁻¹.[11][12] This significant broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state.[11]

-

O-H Stretch (Alcohol): This may be obscured by the broad carboxylic acid O-H band but would typically appear around 3550-3200 cm⁻¹.[13]

-

C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while the alkyl C-H stretches from the cyclobutane ring appear just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[13]

-

C=O Stretch (Carbonyl): A strong, sharp absorption is expected in the range of 1760-1690 cm⁻¹.[11][14] Its exact position can be influenced by hydrogen bonding.

-

C-O Stretch: This appears in the 1320-1210 cm⁻¹ region.[11]

-

O-H Bend: Bands may be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and is crucial for differentiating between the cis and trans isomers.[15] Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[4]

-

¹H NMR:

-

Aromatic Protons (Phenyl group): Signals are expected in the ~7.2-7.4 ppm region.[16]

-

Cyclobutane Protons: These protons will show complex splitting patterns in the aliphatic region (~1.5-3.0 ppm) due to restricted rotation and coupling with each other. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to their different magnetic environments.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift, typically >10 ppm, though its position is concentration-dependent and it may exchange with D₂O.[4]

-

Hydroxyl Proton: A singlet whose chemical shift can vary depending on solvent and concentration.[4]

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected around 170-180 ppm.

-

Aromatic Carbons: Signals will appear in the ~125-145 ppm range.

-

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl and phenyl groups will appear as a signal in the ~70-85 ppm range.

-

Cyclobutane Carbons: Aliphatic carbons of the ring will be observed in the upfield region, typically between 20-50 ppm.

-

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures.

Protocol 1: Melting Point Determination

The melting point is a primary indicator of both identity and purity.[17] A sharp, narrow melting range suggests a pure compound, whereas a broad, depressed range indicates the presence of impurities.[18]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline solid is finely ground. The open end of a glass capillary tube is pressed into the powder to pack a small amount (1-2 mm high) into the sealed end.[19][20]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).

-

Heating: The sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[17][20]

Protocol 2: Solubility Determination

Solubility tests provide insights into the polarity and functional groups of a compound.[5][6]

Step-by-Step Methodology:

-

General Procedure: Add approximately 25 mg of the solid compound to 0.5-0.75 mL of the test solvent in a small test tube.[6][7]

-

Mixing: Vigorously shake or stir the mixture.[7]

-

Observation: Observe whether the solid dissolves completely.

-

Test Solvents:

-

Water: To test for polarity. The compound is expected to have low solubility.

-

5% NaOH Solution: The compound should dissolve due to the deprotonation of the carboxylic acid to form a water-soluble sodium salt.[6]

-

5% NaHCO₃ Solution: Solubility in this weaker base confirms the presence of a sufficiently acidic group like a carboxylic acid.[7]

-

5% HCl Solution: No solubility is expected, as there are no basic functional groups to be protonated.

-

Organic Solvents (e.g., Ethanol, Acetone): High solubility is expected due to the "like dissolves like" principle.[5]

-

Protocol 3: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[21][22]

Step-by-Step Methodology:

-

Sample Weighing: Weigh 5-25 mg of the compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[22]

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[4][22]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Ensure all solid material is dissolved; filter if necessary to remove particulates, which can degrade spectral quality.[21][22]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Standard (Optional): A small amount of a reference standard like tetramethylsilane (TMS) may be added to calibrate the chemical shift to 0 ppm.[4]

Conclusion

The physical characteristics of this compound are intrinsically linked to its molecular structure, particularly its stereochemistry. The distinct properties of the cis and trans isomers, such as melting point and spectroscopic signatures, are crucial for their identification, purification, and application in scientific research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this important chemical entity, ensuring data integrity and reproducibility for researchers in the field.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Hydroxy-3-phenyl-cyclobutanecarboxylic acid | 23761-26-4 [chemicalbook.com]

- 3. This compound | 23761-26-4 [sigmaaldrich.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chembk.com [chembk.com]

- 9. 23761-26-4|3-Hydroxy-3-phenylcyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. rsc.org [rsc.org]

- 17. pennwest.edu [pennwest.edu]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. byjus.com [byjus.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Discovery and history of substituted cyclobutane carboxylic acids

An In-depth Technical Guide to the Discovery and History of Substituted Cyclobutane Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a powerful tool for drug designers to escape the "flatland" of aromatic systems, providing significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the discovery and history of substituted cyclobutane carboxylic acids, charting their journey from early synthetic challenges and mistaken identities to their current status as indispensable building blocks in drug development. We will delve into the pivotal synthetic methodologies, explain the causality behind key experimental choices, and present detailed protocols and workflows to empower researchers in this dynamic field.

Introduction: The Strategic Value of a Strained Scaffold

For decades, aromatic rings were a mainstay in drug design. However, their planarity and susceptibility to oxidative metabolism often lead to challenges such as poor solubility and off-target effects.[2] The strategic replacement of these flat moieties with saturated, three-dimensional scaffolds has become a validated and powerful strategy in modern medicinal chemistry.[2] Among these, the cyclobutane ring has risen to prominence.

The value of the cyclobutane scaffold lies in its distinct stereochemical and physical properties:

-

Rigid, Puckered Conformation: Unlike flexible, larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[3] This predictable geometry allows for the precise vectorial projection of substituents into the binding pockets of target proteins, enhancing binding affinity and selectivity.[4]

-

Increased sp³ Character: The incorporation of a cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor frequently correlated with higher clinical success rates for drug candidates.[2]

-

Metabolic Stability: As saturated carbocycles, cyclobutanes are generally less prone to oxidative metabolism compared to electron-rich aromatic systems, which can lead to improved metabolic stability and better pharmacokinetic profiles.[2][4]

This guide traces the historical and scientific evolution of substituted cyclobutane carboxylic acids, providing the foundational knowledge and practical methodologies required for their effective synthesis and application.

A History of Confusion and Discovery

The journey to understanding and synthesizing cyclobutanes was fraught with challenges, reflecting the nascent state of structural theory in the late 19th and early 20th centuries.

Early Beliefs and the First Synthesis

There was a prevailing belief among chemists that rings smaller than six carbons would be too unstable to exist.[5] This paradigm was challenged in 1907 when Richard Willstätter and James Bruce reported the first successful synthesis of the parent cyclobutane by hydrogenating cyclobutene.[4][6] This achievement opened the door to the exploration of four-membered rings.

A Case of Mistaken Identity

The synthesis of substituted cyclobutane dicarboxylic acids, however, proved to be a particularly deceptive challenge. Between 1881 and 1950, numerous esteemed chemists, including Markownikoff and Perkin, reported syntheses of 1,3-cyclobutanedicarboxylic acid.[7] These reports were later proven to be erroneous.

For instance, a reaction reported by Markownikoff and Krestownikoff in 1881, which was thought to produce a cyclobutane derivative, was shown decades later by Deutsch and Buchman in 1950 to actually yield a methylcyclopropanedicarboxylic acid.[7] Similarly, other reported syntheses were found to produce compounds like α-methyleneglutaric acid.[7] This long period of confusion was a result of a combination of unusual reactions, incorrect structural assumptions, and the limitations of analytical techniques of the era. It underscores the significant synthetic hurdles that had to be overcome to reliably access this class of compounds.

Key Synthetic Methodologies

The modern synthetic chemist has a diverse toolkit for constructing substituted cyclobutane carboxylic acids. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful method for forming cyclobutane rings from two unsaturated components. The reaction proceeds through the excitation of one component to a triplet excited state, which then adds to the ground state of the second component in a stepwise fashion via a 1,4-diradical intermediate.[8]

Causality of Experimental Choices:

-

Wavelength: The choice of irradiation wavelength is critical to selectively excite one of the alkene partners without causing undesired side reactions.

-

Sensitizers: For alkenes that do not efficiently form a triplet state upon direct irradiation, a sensitizer (e.g., acetone, benzophenone) is used. The sensitizer absorbs the light, enters an excited triplet state, and then transfers its energy to the alkene (triplet energy transfer), initiating the cycloaddition.[8]

Workflow for [2+2] Photocycloaddition

Caption: General workflow for a photochemical [2+2] cycloaddition reaction.

Representative Protocol: Photodimerization of Cinnamic Acid

This method is historically significant for producing truxillic and truxinic acids, which are dimers of cinnamic acid.[9]

-

Preparation: Dissolve substituted cinnamic acid in a suitable solvent (e.g., acetone, which also acts as a sensitizer) in a quartz reaction vessel. The concentration is typically kept low to minimize polymerization.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Irradiation: Irradiate the solution with a medium-pressure mercury lamp while maintaining a constant temperature (e.g., 20 °C) with a cooling bath.

-

Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or ¹H NMR.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The resulting mixture of diastereomeric cyclobutane dicarboxylic acids can often be separated by fractional crystallization or chromatography of their methyl esters.

Thermal [2+2] Cycloaddition of Ketenes

The thermal cycloaddition of a ketene with an alkene is a highly reliable method for synthesizing cyclobutanones.[10][11] The resulting cyclobutanone is a versatile intermediate that can be converted to a cyclobutane carboxylic acid through various methods, such as Baeyer-Villiger oxidation followed by hydrolysis.

Causality of Experimental Choices:

-

Ketene Generation: Ketenes are highly reactive and are typically generated in situ. A common method for generating dichloroketene, for example, is the dehydrochlorination of trichloroacetyl chloride with activated zinc or the dehalogenation of trichloroacetate with zinc-copper couple.

-

Stereoselectivity: The reaction is often highly stereoselective. The ketene, with its linear geometry, approaches the alkene in a concerted [π²s + π²a] manner, which is thermally allowed by the Woodward-Hoffmann rules.[10]

Representative Protocol: Dichloroketene Cycloaddition to an Alkene

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the alkene substrate and a solvent like diethyl ether or pentane.

-

Reagent Preparation: In a separate flask, prepare a solution of trichloroacetyl chloride in the same solvent.

-

Reaction: Cool the alkene solution to 0 °C. Add activated zinc dust, followed by the slow, dropwise addition of the trichloroacetyl chloride solution over several hours. The slow addition is crucial to maintain a low concentration of the ketene and minimize its dimerization.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete after the addition is finished.

-

Workup: Filter the reaction mixture to remove excess zinc and zinc salts. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After solvent removal, the crude dichlorocyclobutanone can be purified by column chromatography.

-

Conversion to Carboxylic Acid: The resulting gem-dichlorocyclobutanone can be dehalogenated (e.g., with zinc in acetic acid) to the cyclobutanone, which can then be oxidized (e.g., Baeyer-Villiger) and hydrolyzed to the desired cyclobutane carboxylic acid.

Functionalization of Existing Cyclobutane Scaffolds

Perhaps the most common and practical approach in drug development is the modification of commercially available cyclobutane building blocks.[12] Starting materials like 3-oxocyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid provide a robust entry point to a wide array of derivatives.[13][14][15]

Causality of Experimental Choices:

-

Orthogonal Protecting Groups: When multiple reactive functional groups are present, orthogonal protecting groups are essential. For example, in a molecule with both a carboxylic acid and a ketone, the acid might be protected as an ester to allow for selective reaction at the ketone (e.g., Grignard addition).

-

Stereocontrol: The reduction of a ketone on a cyclobutane ring can often be directed by existing stereocenters or by the choice of a sterically demanding reducing agent to favor attack from the less hindered face, leading to high diastereoselectivity.[16]

Workflow for Derivatization of 3-Oxocyclobutanecarboxylic Acid

Caption: Synthetic pathways for derivatizing a common cyclobutane starting material.

Representative Protocol: Synthesis of a cis-3-Hydroxy-3-methylcyclobutane-1-carboxamide [12]

-

Esterification: Protect the carboxylic acid of 3-oxocyclobutanecarboxylic acid as a methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

-

Grignard Reaction: Dissolve the resulting methyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool to -78 °C. Add methylmagnesium bromide (CH₃MgBr) dropwise. The Grignard reagent will add to the ketone, yielding a tertiary alcohol. This step produces a mixture of cis and trans diastereomers.

-

Isomer Separation: The diastereomeric tertiary alcohols can often be separated by column chromatography.

-

Hydrolysis: Select the desired isomer (e.g., the cis-hydroxy ester) and hydrolyze the methyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH).

-

Amide Coupling: To the resulting cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, add a desired amine, a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive like HOBt (hydroxybenzotriazole) in a solvent like DMF. Stir at room temperature until the reaction is complete.

-

Purification: Purify the final amide product by column chromatography.

Case Study: A Scalable Synthesis for the RORγt Inverse Agonist TAK-828F

The development of TAK-828F, an inhibitor for autoimmune diseases, showcases a modern, scalable synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate.[4][16] The initial discovery synthesis was not scalable, necessitating the development of a more efficient route.

The key challenge was the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[16]

Retrosynthetic Analysis of the Scalable Route

Caption: Retrosynthetic analysis for the key cyclobutane acid of TAK-828F.[16]

The pivotal step was the reduction of intermediate 12 . The team found that sodium borohydride (NaBH₄) provided good diastereoselectivity, favoring the desired cis product.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| NaBH₄ | THF/MeOH | 0 | 88:12 |

| NaBH(OAc)₃ | THF | rt | 75:25 |

| LiBH₄ | THF | 0 | 83:17 |

| L-Selectride® | THF | -78 | 58:42 |

| Data adapted from Org. Process Res. Dev. 2021, 25, 9, 2118–2124.[16] |

Causality of Diastereoselectivity: The facial selectivity of the reduction is governed by sterics. The bulky Meldrum's acid moiety on the exocyclic double bond directs the hydride attack from the opposite (cis) face, leading to the desired stereoisomer. NaBH₄ proved to be the optimal choice, balancing reactivity and selectivity. It was also discovered that controlling acidic impurities was crucial for improving the diastereomeric ratio during recrystallization.[16] This optimized, chromatography-free process improved the overall yield from 23% to 39%.[16]

Conclusion and Future Outlook

The field of substituted cyclobutane carboxylic acids has evolved dramatically from a history of mistaken identities to a state of sophisticated, predictable synthesis. The unique conformational constraints and three-dimensional character of the cyclobutane ring have cemented its role as a privileged scaffold in drug discovery.[4]

Future research will undoubtedly focus on the development of novel catalytic and enantioselective methods to access ever more complex and stereochemically defined cyclobutane structures.[17][18] The continued exploration of C-H functionalization logic and innovative ring-forming strategies will further expand the accessible chemical space.[11] For researchers and drug development professionals, a deep understanding of the history and synthetic nuances of these remarkable scaffolds is not just an academic exercise—it is a critical tool for designing the next generation of innovative medicines.

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was fir.. [askfilo.com]

- 6. Cyclobutane - Wikipedia [en.wikipedia.org]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. baranlab.org [baranlab.org]

- 9. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 14. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 15. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclobutane synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Theoretical calculations on 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Theoretical Analysis of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. This molecule is of significant interest to medicinal chemists and drug development professionals due to its incorporation of a three-dimensional cyclobutane scaffold, a motif increasingly recognized for its favorable physicochemical properties and as a bioisosteric replacement for planar phenyl rings.[1] This document outlines a validated, first-principles workflow using Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. We will explore the critical aspects of its conformational landscape, including ring puckering, the relative stability of its cis and trans isomers, and the potential for stabilizing intramolecular hydrogen bonds. The protocols herein are designed to be self-validating, ensuring that the generated data is robust and reliable for applications in rational drug design and molecular modeling.

Introduction: The Significance of a 3D Scaffold

The demand for novel chemical entities with improved pharmacological profiles has led to a renewed focus on molecules that occupy three-dimensional space. The cyclobutane moiety is an exemplary scaffold in this regard, offering a rigid yet non-planar framework that can enforce specific vectoral orientations of functional groups.[1] this compound (CAS 23761-26-4) embodies this principle, combining the cyclobutane core with three key functional groups: a hydroxyl group, a phenyl ring, and a carboxylic acid.[2][3]

Understanding the intrinsic conformational preferences of this molecule is paramount for predicting its behavior in a biological context. Theoretical calculations provide a powerful, resource-efficient means to access this information. Key questions that can be addressed computationally include:

-

What is the preferred puckering of the cyclobutane ring?

-

What are the relative thermodynamic stabilities of the cis and trans diastereomers?

-

Does an intramolecular hydrogen bond form between the hydroxyl and carboxylic acid moieties, and how does this influence the overall conformation?

This guide will provide the theoretical basis and practical protocols to answer these questions authoritatively.

Theoretical Foundations and Computational Strategy

The Conformational Landscape of Cyclobutane

Contrary to a simple planar representation, the cyclobutane ring is known to adopt a non-planar, "puckered" or "butterfly" conformation.[4][5] This puckering is a compromise to relieve the substantial torsional strain that would arise from eclipsed C-H bonds in a flat structure, at the cost of a slight increase in angle strain (C-C-C bond angles are typically ~88°).[5] This results in two distinct substituent positions: axial and equatorial. For substituted cyclobutanes, the lowest energy conformation typically places bulky substituents in the more spacious equatorial positions to minimize steric hindrance.[6]

Core Computational Method: Density Functional Theory (DFT)

For computational studies of organic molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it well-suited for systems with dozens of atoms. Modern DFT, especially when paired with dispersion corrections, can accurately model the subtle non-covalent interactions that govern molecular conformation.[9]

Rationale for Selecting the Functional and Basis Set

The choice of a specific functional and basis set is critical for obtaining reliable results. Our recommendation is a protocol that has been widely validated for organic systems.

-

Functional: ωB97X-D . This is a range-separated hybrid functional that includes empirical dispersion corrections. This choice is deliberate: the dispersion term is crucial for accurately modeling the van der Waals interactions involving the phenyl ring and for describing the potential intramolecular hydrogen bond.[10]

-

Basis Set: 6-311+G(d,p) . This is a triple-zeta basis set that provides sufficient flexibility for the electrons. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and hydrogen bonding, while the "(d,p)" polarization functions allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

Modeling the Environment: The Role of Solvation

Calculations performed in the gas phase model the molecule in isolation. However, most chemical and biological processes occur in solution. To account for the bulk electrostatic effects of a solvent (e.g., water or DMSO), an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed.[8] This model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape.

Computational Workflow and Protocols

The following section details the step-by-step protocols for a robust theoretical analysis. The overall workflow is designed to ensure that each step validates the next, leading to a trustworthy final result.

Workflow Diagram: From Structure to Properties

The logical progression of the computational experiment is summarized in the diagram below.

Caption: Computational workflow for the theoretical analysis of molecular conformers.

Protocol 1: Geometry Optimization

This procedure seeks the lowest energy arrangement of atoms on the potential energy surface.

-

Build Initial Structures : Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D coordinates for both the cis and trans isomers of this compound. The cis isomer has the phenyl and carboxylic acid groups on the same face of the ring, while the trans isomer has them on opposite faces.

-

Define Calculation Parameters : In the input file for your quantum chemistry software package (e.g., Gaussian, ORCA, PySCF), specify the following:

-

Method : ωB97X-D

-

Basis Set : 6-311+G(d,p)

-

Calculation Type : Opt (Optimization)

-

Solvation (Optional) : SCRF=(PCM, Solvent=Water)

-

-

Execute Calculation : Submit the calculation to the computational server.

-

Verify Convergence : After the calculation completes, ensure that it has terminated normally and met all convergence criteria as reported in the output file.

Protocol 2: Vibrational Frequency Analysis

This is a critical, self-validating step to confirm the nature of the stationary point found during optimization.[7]

-

Use Optimized Geometry : The starting geometry for this calculation MUST be the fully optimized structure from Protocol 1.

-

Define Calculation Parameters : Create a new input file with the same method and basis set, but change the calculation type:

-

Calculation Type : Freq (Frequency)

-

-

Execute Calculation : Submit the frequency calculation.

-

Analyze Frequencies : Inspect the output file for the list of vibrational frequencies.

-

A true minimum energy structure will have zero imaginary frequencies.

-

A single imaginary frequency indicates a transition state. If found, the optimization has located a saddle point, not a stable conformer, and the initial structure must be modified and re-optimized.

-

-

Extract Thermochemical Data : The output of this calculation also provides zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies, which are more accurate for comparing the relative stabilities of isomers than the raw electronic energies.

Analysis and Interpretation of Theoretical Data

Conformational Stability: Cis vs. Trans Isomers

The primary energetic distinction will be between the cis and trans isomers. The relative stability is determined by comparing their Gibbs free energies, corrected from the frequency calculation. The isomer with the lower free energy is thermodynamically more stable.

Table 1: Calculated Relative Energies of Isomers

| Isomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| trans | [Example Value] | [Example Value] | 0.00 |

| cis | [Example Value] | [Example Value] | [Calculated Difference] |

(Note: Values are placeholders and must be populated by actual calculation results.)

Interpretation : It is anticipated that the trans isomer will be significantly more stable. In the cis isomer, the bulky phenyl and carboxylic acid groups are on the same face of the ring, leading to substantial steric repulsion (van der Waals strain). The trans conformation places these groups on opposite faces, minimizing this unfavorable interaction.

Analysis of Intramolecular Hydrogen Bonding

A key structural feature to investigate in the most stable conformer is the presence of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the carbonyl oxygen of the carboxylic acid (C=O).

Criteria for Hydrogen Bonding :

-

Geometric Analysis : Measure the distance between the hydroxyl hydrogen and the carbonyl oxygen (H---O). A distance of < 2.5 Å is strong evidence of a hydrogen bond.[11] Also, the Donor-H---Acceptor angle (O-H---O) should be relatively linear (typically > 120°).

-

Vibrational Frequency Shifts : The formation of a hydrogen bond weakens the O-H covalent bond. In the calculated vibrational spectra, this manifests as a "red-shift" (a lowering of the stretching frequency) of the hydroxyl O-H bond compared to a conformer where it is not H-bonded.[11]

Table 2: Key Geometric Parameters for the Most Stable Conformer

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| r(H---O) | H-bond distance (hydroxyl H to carbonyl O) | [Example Value] |

| ∠(O-H---O) | H-bond angle | [Example Value] |

| Puckering Angle | Dihedral angle defining ring puckering | [Example Value] |

(Note: Values are placeholders and must be populated by actual calculation results.)

Electronic Properties and Reactivity

The output from the DFT calculation provides access to the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

-

HOMO : Represents the region from which an electron is most likely to be donated (nucleophilic character).

-

LUMO : Represents the region most likely to accept an electron (electrophilic character).

-

HOMO-LUMO Gap : The energy difference between these orbitals is a proxy for chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Conclusion

This guide has established an authoritative and scientifically-grounded workflow for the theoretical characterization of this compound. By employing Density Functional Theory with a carefully chosen functional (ωB97X-D) and basis set (6-311+G(d,p)), researchers can reliably determine the molecule's preferred three-dimensional structure. The protocols for geometry optimization and vibrational frequency analysis provide a self-validating mechanism to ensure the identification of true energy minima.

The key insights derived from this computational analysis—namely the relative stability of the cis and trans isomers, the puckered nature of the cyclobutane ring, and the confirmation of intramolecular hydrogen bonding—are critical for understanding the molecule's shape, polarity, and potential intermolecular interactions. This information is invaluable for professionals in drug discovery, enabling more accurate inputs for docking simulations, pharmacophore modeling, and the rational design of next-generation therapeutics built upon 3D scaffolds.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 97% | CAS: 23761-26-4 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Potential of Phenyl-Substituted Cyclobutanes

Foreword: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been significantly influenced by the prevalence of flat, aromatic structures. However, the contemporary paradigm of drug discovery champions an "escape from flatland," advocating for the integration of three-dimensional scaffolds to enhance pharmacological properties.[1] In this context, the cyclobutane ring, a strained yet remarkably stable carbocycle, has emerged as a compelling structural motif.[2][3][4][5] Its rigid, puckered conformation offers a unique platform for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. When one of these substituents is the ubiquitous phenyl group—a cornerstone of countless bioactive molecules—the resulting phenyl-substituted cyclobutane scaffold presents a rich and underexplored territory for therapeutic innovation.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of phenyl-substituted cyclobutanes. We will delve into the causality behind experimental designs, present validated protocols, and synthesize structure-activity relationship (SAR) data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Phenyl-Cyclobutane Moiety: A Strategic Alliance in Molecular Design

The Cyclobutane Core: More Than Just a Constrained Linker

The utility of the cyclobutane ring in medicinal chemistry extends far beyond its role as a simple linker. Its inherent strain energy and unique puckered geometry bestow several advantageous properties:

-

Conformational Restriction: By replacing flexible alkyl chains or isomerizable double bonds with a cyclobutane ring, the conformational freedom of a molecule is significantly reduced. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to a target, thereby enhancing potency.[3][6]

-

Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism compared to those in more flexible alkyl chains or electron-rich aromatic systems.[7] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

-

Bioisosterism: The cyclobutane moiety can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings.[3][7] This substitution can improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[1][7]

-

Precise Vectorial Display: The defined stereochemistry of substituted cyclobutanes allows for the precise projection of pharmacophoric elements into three-dimensional space, facilitating optimal interactions with complex biological targets.

The Phenyl Group: A Privileged Pharmacophore

The phenyl group is a recurring motif in a vast number of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, makes it a versatile component for molecular recognition at biological targets. Furthermore, the phenyl ring serves as a scaffold that can be readily functionalized to fine-tune electronic properties, solubility, and metabolic stability.

Phenyl-Substituted Cyclobutanes: A Synergy for Therapeutic Innovation

The combination of a phenyl group and a cyclobutane core creates a scaffold that leverages the advantages of both moieties. The cyclobutane ring provides a rigid framework to position the phenyl group and other substituents in a well-defined orientation, while the phenyl group contributes to target binding and offers a site for further chemical modification. This synergistic relationship has been exploited in the development of novel agents with a wide range of biological activities.

Part 2: Crafting the Core: Synthesis of Phenyl-Substituted Cyclobutanes

The construction of the phenyl-substituted cyclobutane scaffold is a key challenge that has been addressed through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Strategies: An Overview

Two of the most powerful and versatile methods for synthesizing phenyl-substituted cyclobutanes are [2+2] cycloaddition reactions and C-H functionalization.

-

[2+2] Cycloaddition: This class of reactions involves the concerted or stepwise union of two unsaturated components (e.g., alkenes, ketenes) to form a four-membered ring.[8][9] Photochemical and metal-catalyzed variants of this reaction are particularly useful for accessing a wide range of substituted cyclobutanes.[9][10]

-

C-H Functionalization: This modern synthetic strategy involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the direct introduction of phenyl groups onto a pre-existing cyclobutane ring, often with high stereocontrol.[11][12][13][14][15]

Experimental Protocol: Lewis Acid Promoted [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 1,3-substituted cyclobutanes, including those with phenyl substituents, via a [2+2] cycloaddition of a terminal alkene (e.g., styrene) with an allenoate, promoted by a Lewis acid.[16][17]

Materials:

-

Phenyl 2,3-butadienoate

-

Styrene (or a substituted styrene)

-

Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the styrene derivative (1.2 equivalents) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the EtAlCl₂ solution (1.1 equivalents) dropwise to the stirred solution.

-

In a separate flame-dried flask, dissolve phenyl 2,3-butadienoate (1.0 equivalent) in anhydrous DCM.

-

Add the allenoate solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired phenyl-substituted cyclobutane.

Part 3: Biological Activities and Therapeutic Potential

The rigid, three-dimensional nature of the phenyl-substituted cyclobutane scaffold has proven to be advantageous in the design of molecules targeting a diverse array of biological processes.

Anticancer Activity

A prominent example of the anticancer potential of phenyl-substituted cyclobutanes is in the development of analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[2][18][19][20][21] The cis-stilbene moiety of CA-4 is crucial for its activity but is prone to isomerization to the inactive trans-isomer. To overcome this liability, researchers have replaced the double bond with a cyclobutane ring to create conformationally restricted analogs.[2][18][20] These analogs, which feature a trimethoxyphenyl group and another substituted phenyl group on the cyclobutane core, have demonstrated significant cytotoxicity against various cancer cell lines.[2][18][20] Molecular modeling studies have shown that these compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][18]

For cyclobutane-based combretastatin analogs, the following SAR observations have been made:

-

Stereochemistry is Crucial: The cis-isomers, where the two phenyl groups are on the same side of the cyclobutane ring, generally exhibit significantly higher cytotoxicity than the corresponding trans-isomers.[2][18] This is attributed to the cis-isomers more closely mimicking the bioactive conformation of CA-4.

-

Substitution on the Phenyl Rings: The 3,4,5-trimethoxyphenyl moiety is a key pharmacophoric element for potent activity, consistent with the SAR of CA-4 itself. Modifications to the second phenyl ring can be tolerated and used to fine-tune activity and physicochemical properties.

Table 1: Cytotoxicity of Phenyl-Substituted Cyclobutane Analogs of Combretastatin A-4

| Compound ID | Phenyl Ring A Substituents | Phenyl Ring B Substituents | Stereochemistry | Cell Line | IC50 (µM) |

| cis-Analog | 3,4,5-Trimethoxy | 4-Methoxy | cis | HepG2 | ~5-10 |

| trans-Analog | 3,4,5-Trimethoxy | 4-Methoxy | trans | HepG2 | >20 |

| cis-Analog | 3,4,5-Trimethoxy | 4-Methoxy | cis | SK-N-DZ | ~5-10 |

| trans-Analog | 3,4,5-Trimethoxy | 4-Methoxy | trans | SK-N-DZ | >20 |

Data synthesized from literature reports for illustrative purposes.[2][18]

Enzyme Inhibition

The chemokine receptor CXCR2 is a G protein-coupled receptor that plays a critical role in inflammation by mediating neutrophil recruitment. Antagonists of CXCR2 are therefore of significant interest for the treatment of inflammatory diseases. A series of 3,4-diamino-3-cyclobutene-1,2-diones containing disubstituted phenyl rings have been developed as potent CXCR2 antagonists.[22][23][24][25] The cyclobutenedione core serves as a scaffold to orient the phenyl groups and other substituents for optimal binding to the receptor.

In this class of compounds, variations in the substitution pattern on the phenyl ring have a profound impact on binding affinity. For instance, 3,4- and 3,5-disubstitution patterns on the phenyl ring have yielded compounds with low nanomolar binding affinities for CXCR2.[22] Furthermore, some of these potent compounds have demonstrated good oral pharmacokinetic profiles, highlighting the potential of this scaffold in developing orally bioavailable drugs.[22]